1-Amino-2-methylpyridinium iodide
Overview
Description
1-Amino-2-methylpyridinium iodide is a pyridine derivative and an important reagent for organic synthesis . It has various pharmaceutical applications and participates in homogeneous transition metal-catalyzed reactions .
Synthesis Analysis
The synthesis of 1-Amino-2-methylpyridinium iodide involves a solution of the compound (3 mmol) and ethyl cyanoacetate (4 g, 35 mmol) in 50 mL of ethanol stirred with K2CO3(5 g) at room temperature for 3 days .Molecular Structure Analysis
The molecular formula of 1-Amino-2-methylpyridinium iodide is C6H9IN2 . Single-crystal X-ray diffraction studies suggest that the compound crystallizes in the monoclinic space group P 2 1 / c (phase II) .Chemical Reactions Analysis
1-Amino-2-methylpyridinium iodide is used as a building block to construct fused heterocycles, synthesis of substituted pyridines, dipolar cycloadditions, ylide type reactions .Physical And Chemical Properties Analysis
1-Amino-2-methylpyridinium iodide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The molecular weight of the compound is 236.06 .Scientific Research Applications
Peptide Synthesis
1-Amino-2-methylpyridinium iodide has been utilized in the realm of peptide synthesis. An example includes its role in the synthesis of different peptides using protected di- and trifunctional amino acids. Its use in this context helps in achieving reactions free of racemization, which is crucial for preserving the structural integrity of peptides (Keese et al., 1985).
CO2 Separation
In the field of environmental science, specifically in CO2 separation processes, 1-Amino-2-methylpyridinium iodide has shown promising results. When used in composites, it significantly enhances CO2/N2 selectivity and the permeance of CO2 gas, contributing to more effective CO2 capture technologies (Kim & Kang, 2019).
Organic Synthesis
This compound has been employed in various organic reactions, such as the generation of azomethine ylids, which are intermediates in organic synthesis. It was used in reactions with carbonyl compounds, showcasing its versatility in chemical synthesis (Kohra & Tominaga, 1994).
Spectroscopic and Structural Studies
1-Amino-2-methylpyridinium iodide has been a subject in structural and spectroscopic studies. For instance, its crystal structure was analyzed using various techniques like NMR, FTIR, Raman, and X-ray diffraction, providing insights into its molecular geometry and interactions (Barczyński et al., 2013).
Analytical Chemistry Applications
It has also found use in analytical chemistry, particularly in the acidimetric determination of thiol groups. This demonstrates its utility in analytical methods where precise and accurate measurements are essential (Bald, 1980).
Safety And Hazards
properties
IUPAC Name |
2-methylpyridin-1-ium-1-amine;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.HI/c1-6-4-2-3-5-8(6)7;/h2-5H,7H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFXSCPQGJZSLU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1N.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484977 | |
Record name | 1-AMINO-2-METHYLPYRIDINIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methylpyridinium iodide | |
CAS RN |
7583-90-6 | |
Record name | 1-AMINO-2-METHYLPYRIDINIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-2-methylpyridinium Iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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